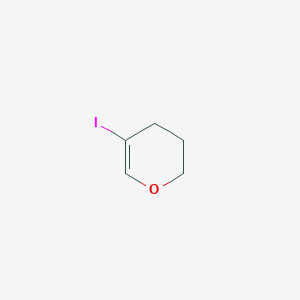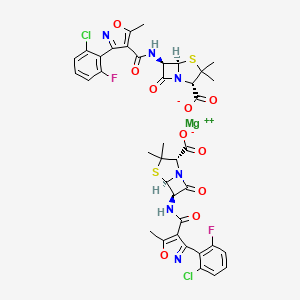![molecular formula C21H22O11 B12302672 3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- CAS No. 210050-28-5](/img/structure/B12302672.png)
3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- is a complex organic compound known for its unique structure and significant biological activities. This compound is characterized by the presence of a benzofuranone core, glucopyranosyloxy group, and multiple hydroxyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- typically involves multiple steps, including glycosylation and hydroxylation reactions. The process begins with the preparation of the benzofuranone core, followed by the introduction of the glucopyranosyloxy group through glycosylation. The hydroxyl groups are then introduced via selective hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the glucopyranosyloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3- [2- (beta-D-Glucopyranosyloxy)-4-hydroxyphenyl]propanoic acid
- 4-(beta-D-Glucopyranosyloxy)benzyl 2,3-dihydroxy-3-methylbutanoate
- 4-(beta-D-Glucopyranosyloxy)-3,5-dimethoxybenzoic acid
Uniqueness
Compared to similar compounds, 3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]- stands out due to its unique benzofuranone core and the specific arrangement of hydroxyl and glucopyranosyloxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
210050-28-5 |
|---|---|
Molekularformel |
C21H22O11 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H22O11/c22-8-14-16(25)17(26)18(27)20(31-14)30-12-5-11(24)6-13-15(12)19(28)21(29,32-13)7-9-1-3-10(23)4-2-9/h1-6,14,16-18,20,22-27,29H,7-8H2/t14-,16-,17+,18-,20-,21?/m1/s1 |
InChI-Schlüssel |
KJIWCKSQHHNTTL-CTAUWVKESA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC2(C(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC2(C(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)






![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
